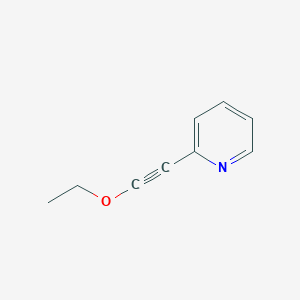
2-(2-Ethoxyethynyl)pyridine
Beschreibung
2-(2-Ethoxyethynyl)pyridine is a pyridine derivative characterized by an ethoxyethynyl (-OCH₂CH₂C≡C-) substituent at the 2-position of the pyridine ring. This compound combines the aromaticity and electron-deficient nature of pyridine with the steric and electronic effects of the ethoxyethynyl group, making it a versatile intermediate in organic synthesis and pharmaceutical research.
The ethoxyethynyl moiety introduces both hydrophobicity and conjugation, which may influence reactivity in cross-coupling reactions or interactions with biological targets. Pyridine derivatives with similar substituents, such as ethynyl or alkoxy groups, have demonstrated antimicrobial, anticancer, and enzyme-inhibitory activities in prior studies .
Eigenschaften
CAS-Nummer |
163680-64-6 |
|---|---|
Molekularformel |
C9H9NO |
Molekulargewicht |
147.17 g/mol |
IUPAC-Name |
2-(2-ethoxyethynyl)pyridine |
InChI |
InChI=1S/C9H9NO/c1-2-11-8-6-9-5-3-4-7-10-9/h3-5,7H,2H2,1H3 |
InChI-Schlüssel |
YHCKLMKYDNFKRG-UHFFFAOYSA-N |
SMILES |
CCOC#CC1=CC=CC=N1 |
Kanonische SMILES |
CCOC#CC1=CC=CC=N1 |
Synonyme |
Pyridine, 2-(ethoxyethynyl)- (9CI) |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Ethoxyethynyl)pyridine typically involves the ethynylation of pyridine derivatives. One common method is the reaction of 2-bromoethynylpyridine with ethyl alcohol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the ethoxy group replaces the bromine atom.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-Ethoxyethynyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert it to ethoxyethylpyridine.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the ethoxy or ethynyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Ethoxyethylpyridine.
Substitution: Various substituted pyridines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(2-Ethoxyethynyl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 2-(2-Ethoxyethynyl)pyridine involves its interaction with various molecular targets. The ethynyl and ethoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate biological pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Substituent Effects on Physical Properties
Pyridine derivatives with ethynyl or alkoxy substituents exhibit distinct physical properties. For example:
- 2,3-Dimethoxy-5-((trimethylsilyl)ethynyl)pyridine (): The trimethylsilyl (TMS) group enhances steric bulk and reduces polarity compared to the ethoxyethynyl group. This compound’s molecular weight (279.44 g/mol) is higher than that of 2-(2-Ethoxyethynyl)pyridine (estimated ~163.18 g/mol), impacting solubility and melting points .
- 2-(2-(2-Fluoroethoxy)ethoxy)pyridine (): The fluorine atom introduces electronegativity, increasing metabolic stability and altering boiling points. Its molecular weight (213.22 g/mol) reflects the extended ethoxy chain .
Data Tables
Table 1: Structural and Physical Properties of Selected Pyridine Derivatives
*Estimated values based on structural analogs.
Research Findings
- Synthetic Methods: Ethynylpyridines are commonly synthesized via Sonogashira couplings, as demonstrated for trimethylsilyl-ethynyl analogs (). The ethoxy group in this compound may require protective strategies during synthesis .
- Safety Profiles : While this compound’s toxicity is uncharacterized, analogs like 2-(3-Pentenyl)pyridine () emphasize the need for proper handling due to respiratory and dermal hazards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


